![molecular formula C20H26N2O5 B2848448 Tert-butyl 3-[[4-(prop-2-enoylamino)benzoyl]oxymethyl]pyrrolidine-1-carboxylate CAS No. 2361736-68-5](/img/structure/B2848448.png)
Tert-butyl 3-[[4-(prop-2-enoylamino)benzoyl]oxymethyl]pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-[[4-(prop-2-enoylamino)benzoyl]oxymethyl]pyrrolidine-1-carboxylate, also known as TBOA, is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of glutamate transporters, which are responsible for regulating the levels of glutamate in the brain.
Wirkmechanismus
Tert-butyl 3-[[4-(prop-2-enoylamino)benzoyl]oxymethyl]pyrrolidine-1-carboxylate acts as a competitive inhibitor of glutamate transporters, binding to the substrate-binding site of the transporter. This prevents the uptake of glutamate into the cell, leading to an increase in extracellular glutamate levels. This increase in glutamate levels can activate glutamate receptors, leading to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the context. This compound has been shown to increase extracellular glutamate levels, which can have both beneficial and detrimental effects on the brain. In some contexts, this compound has been shown to improve cognitive function, while in others, it has been shown to lead to neuronal damage and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Tert-butyl 3-[[4-(prop-2-enoylamino)benzoyl]oxymethyl]pyrrolidine-1-carboxylate in lab experiments is its potency as a glutamate transporter inhibitor. This allows for precise control over extracellular glutamate levels, which can be useful in studying the effects of glutamate on the brain. One limitation of using this compound is its potential for toxicity at high concentrations, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the use of Tert-butyl 3-[[4-(prop-2-enoylamino)benzoyl]oxymethyl]pyrrolidine-1-carboxylate in scientific research. One direction is the development of more selective glutamate transporter inhibitors, which can provide more precise control over extracellular glutamate levels. Another direction is the study of the role of glutamate transporters in neurological disorders, such as Alzheimer's disease and epilepsy. Finally, the use of this compound in combination with other compounds, such as NMDA receptor antagonists, may provide new insights into the complex interactions between glutamate and the brain.
Synthesemethoden
The synthesis of Tert-butyl 3-[[4-(prop-2-enoylamino)benzoyl]oxymethyl]pyrrolidine-1-carboxylate involves several steps, including the protection of the amine group, the coupling of the benzoyl group, and the deprotection of the amine group. The final product is obtained through the coupling of the protected pyrrolidine with the benzoyl group. The synthesis of this compound is complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-[[4-(prop-2-enoylamino)benzoyl]oxymethyl]pyrrolidine-1-carboxylate has been widely used in scientific research to study the role of glutamate transporters in the brain. It has been shown to be a potent inhibitor of glutamate transporters, which can lead to an increase in extracellular glutamate levels. This increase in glutamate levels can have both beneficial and detrimental effects on the brain, depending on the context.
Eigenschaften
IUPAC Name |
tert-butyl 3-[[4-(prop-2-enoylamino)benzoyl]oxymethyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5/c1-5-17(23)21-16-8-6-15(7-9-16)18(24)26-13-14-10-11-22(12-14)19(25)27-20(2,3)4/h5-9,14H,1,10-13H2,2-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSZXAPLMXMKQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)COC(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




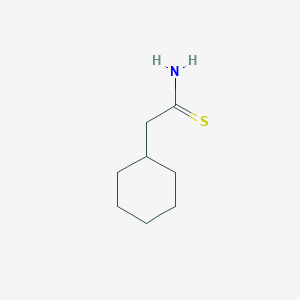

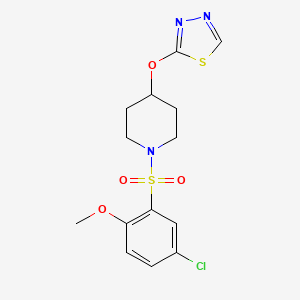

![4-[(4-Phenoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2848380.png)
![4-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2848381.png)
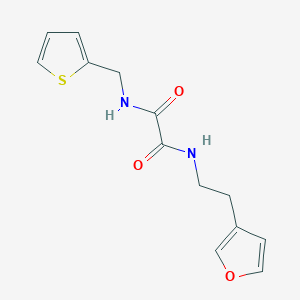
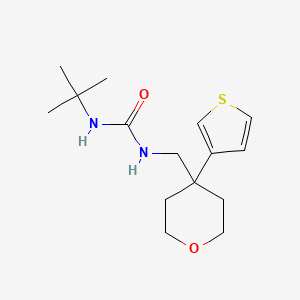
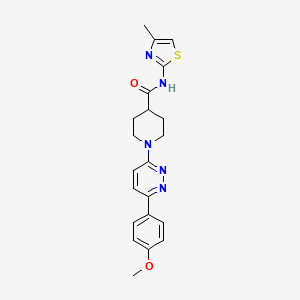
![2-(2-(2-chloro-6-fluorophenyl)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2848386.png)
![Tert-butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2848388.png)